Se-(p-Nitrobenzyl)-6-selenoinosine
Overview
Description
“Se-(p-Nitrobenzyl)-6-selenoinosine” seems to be a compound that contains a seleno group (Se), a p-nitrobenzyl group, and is likely related to inosine, a nucleoside that plays a role in the biosynthesis of purine nucleotides .
Chemical Reactions Analysis
Again, specific reactions involving “Se-(p-Nitrobenzyl)-6-selenoinosine” are not available. But nitrobenzyl compounds are often used in the synthesis of pharmaceuticals and can participate in a variety of chemical reactions .Scientific Research Applications
Antioxidant Properties and Selenium Enzyme Mimics
Selenium compounds, including organoselenium derivatives, exhibit significant antioxidant potential, which is crucial for protecting against oxidative stress linked to various diseases. The study by Victoria et al. (2013) on (R)-Se-aryl thiazolidine-4-carboselenoate, a related organoselenium compound, demonstrated promising antioxidant activity through several in vitro assays. This highlights the potential of selenium compounds, including Se-(p-Nitrobenzyl)-6-selenoinosine, for research into synthetic antioxidants and protection against oxidative diseases (Victoria et al., 2013).
Prodrug Development and Stability
The study of protecting groups for cysteine and selenocysteine in peptide synthesis, as investigated by Muttenthaler et al. (2010), can provide insights into the development and stability of Se-(p-Nitrobenzyl)-6-selenoinosine as a potential prodrug. The research demonstrated the stability of the p-nitrobenzyl group during peptide synthesis, suggesting its utility in developing stable seleno-containing drugs (Muttenthaler et al., 2010).
Nucleoside Transport Proteins Inhibition
Research by Tromp et al. (2005) on the inhibition of nucleoside transport proteins by alkylamine-substituted purines, including compounds with nitrobenzylthioinosine (NBTI) derivatives, is relevant to understanding the potential biochemical interactions of Se-(p-Nitrobenzyl)-6-selenoinosine. This research could guide studies into the modulation of nucleoside transporters, with implications for cancer therapy and other diseases (Tromp et al., 2005).
Reductive Carbonylation and Cyclic Compound Synthesis
The selenium-catalyzed reductive carbonylation of aromatic nitro compounds to form cyclic carbamates, as reported by Nishiyama et al. (2004), illustrates the potential of selenium in synthetic chemistry. This study may provide a foundation for exploring Se-(p-Nitrobenzyl)-6-selenoinosine in similar synthetic applications, demonstrating the versatility of selenium in facilitating complex chemical transformations (Nishiyama et al., 2004).
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNANXPIYMOXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305348 | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Se-(p-Nitrobenzyl)-6-selenoinosine | |
CAS RN |
40144-12-5 | |
Record name | NSC170362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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